Ethyl 2-(pyridazin-3-yl)acetate
Overview
Description
Ethyl 2-(pyridazin-3-yl)acetate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-(pyridazin-3-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridazine ring linked to an ethyl acetate moiety, characterized by the molecular formula and a molecular weight of approximately 166.18 g/mol . The presence of the pyridazine ring is significant as it contributes to the compound's biological activity, making it a "privileged structure" in drug discovery .
Antimicrobial Properties
Research indicates that pyridazine derivatives, including this compound, exhibit antimicrobial properties. A study highlighted that various pyridazine compounds showed activity against both Gram-positive and Gram-negative bacteria . The specific mechanisms often involve interference with bacterial metabolic pathways or enzyme inhibition.
Anticancer Activity
Preliminary investigations suggest that this compound may possess anticancer properties. Compounds with similar structures have been shown to interact with specific enzymes involved in cancer cell proliferation . For instance, derivatives of pyridazine have demonstrated the ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Pyridazine derivatives are also noted for their anti-inflammatory activities. These compounds may inhibit pro-inflammatory cytokines or modulate signaling pathways associated with inflammation . this compound's potential in reducing inflammation could be explored further in therapeutic contexts.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors , influencing their activity and leading to therapeutic outcomes. For example, studies have indicated that certain pyridazine derivatives can act as inhibitors for monoamine oxidase (MAO), which is relevant in neurodegenerative diseases .
Research Findings and Case Studies
Several studies have documented the synthesis and biological evaluation of this compound and related compounds:
- Synthesis and Evaluation : A study synthesized various pyridazine derivatives and assessed their biological activities, noting significant antimicrobial and anticancer effects .
- Structure-Activity Relationship (SAR) : Research has focused on the SAR of pyridazine compounds, identifying key structural features that enhance biological activity. For instance, modifications at specific positions on the pyridazine ring have been correlated with increased potency against cancer cell lines .
- In Vivo Studies : Although primarily in vitro studies have been conducted, there is a growing interest in evaluating the in vivo efficacy of this compound in animal models to better understand its therapeutic potential .
Comparative Analysis
Compound | Biological Activity | IC50 Values | Notes |
---|---|---|---|
This compound | Antimicrobial, Anticancer | Not specified | Potential interactions with metabolic enzymes |
Pyridazine Derivative A | Anticancer | 12 µM (PRMT5 inhibitor) | High selectivity for cancer cells |
Pyridazine Derivative B | Anti-inflammatory | Not specified | Modulates cytokine release |
Properties
IUPAC Name |
ethyl 2-pyridazin-3-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)6-7-4-3-5-9-10-7/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYJJNIVMQRNMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30990960 | |
Record name | Ethyl (pyridazin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30990960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70702-47-5 | |
Record name | Ethyl (pyridazin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30990960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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